![molecular formula C17H19BrO3 B5106188 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as BMB, is a chemical compound that belongs to the family of bromobenzenes. It is a synthetic compound that is used in scientific research applications. BMB is a versatile compound that has been found to have various biochemical and physiological effects.
作用机制
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene activates AhR by binding to its ligand-binding domain. This induces a conformational change in the receptor, leading to the dissociation of its chaperone proteins and the translocation of the receptor to the nucleus. In the nucleus, AhR binds to its partner protein, aryl hydrocarbon receptor nuclear translocator (ARNT), and together, they bind to specific DNA sequences called xenobiotic response elements (XREs). This leads to the transcriptional activation of target genes, which are involved in various biological processes, including xenobiotic metabolism, immune response, and cell proliferation.
Biochemical and Physiological Effects
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has been found to have various biochemical and physiological effects. It has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has also been found to modulate the immune response by inducing the expression of cytokines and chemokines. In addition, 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has several advantages as a tool for scientific research. It is a potent and selective ligand for AhR, which makes it a valuable tool for studying the function of this receptor. 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is also a synthetic compound, which means that it can be easily synthesized in a laboratory setting. However, there are some limitations to the use of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in some experiments. In addition, 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has a short half-life, which means that it needs to be freshly prepared for each experiment.
未来方向
There are several future directions for the use of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene in scientific research. One area of interest is the role of AhR in the regulation of the immune response. 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has been found to induce the expression of cytokines and chemokines, which suggests that it may play a role in the modulation of the immune response. Another area of interest is the development of new ligands for AhR. 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is a potent and selective ligand for AhR, but there is a need for more specific and potent ligands that can be used to study the function of this receptor in greater detail. Finally, the development of new synthetic methods for the preparation of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene and related compounds may provide new opportunities for the study of AhR and its downstream signaling pathways.
Conclusion
In conclusion, 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is a synthetic compound that is used in scientific research applications. It is a potent and selective ligand for AhR, which makes it a valuable tool for studying the function of this receptor. 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has various biochemical and physiological effects, including the induction of cytochrome P450 enzymes, modulation of the immune response, and inhibition of cancer cell proliferation. While there are some limitations to the use of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene in lab experiments, there are several future directions for the study of this compound and its related compounds.
合成方法
The synthesis of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction between 1-bromo-2-nitrobenzene and 4-(3-methoxyphenoxy)butyl alcohol in the presence of a base catalyst. The reaction results in the formation of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene as a white crystalline solid. The synthesis of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is a straightforward process that can be carried out in a laboratory setting.
科学研究应用
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is used in scientific research applications as a tool to study the function of proteins. It is commonly used as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in the regulation of various biological processes. 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has been found to activate AhR and induce the expression of its target genes. This makes it a valuable tool for studying the function of AhR and its downstream signaling pathways.
属性
IUPAC Name |
1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-19-14-7-6-8-15(13-14)20-11-4-5-12-21-17-10-3-2-9-16(17)18/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWOFELXVNTUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)
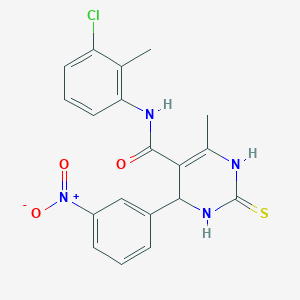

![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
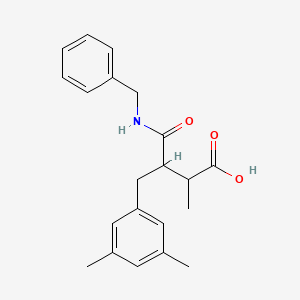
![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)
![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
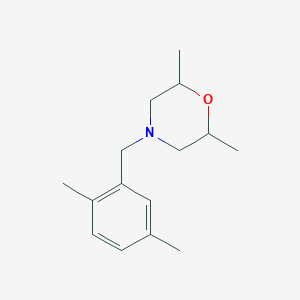
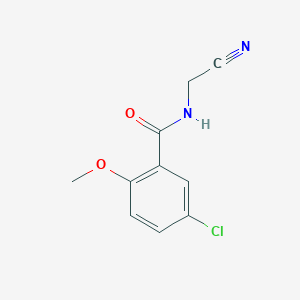
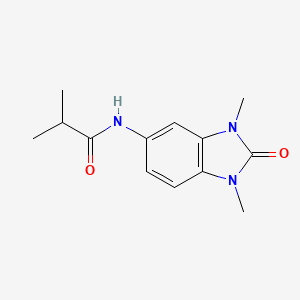
![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)